3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C5H7BrO2S and a molecular weight of 211.08 g/mol . This compound is part of the sulfolene family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various biological targets, influencing cellular processes .
Mode of Action
The mode of action of 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide involves several mechanistic steps. The initial step involves the interaction of the electrons of the carbon-carbon double bond with the electrophilic bromine of N-bromosuccinimide (NBS). This results in a cyclic bromonium cation. In the second step, the oxygen atom of water displaces bromine and picks up the formal positive charge. In a third mechanistic step, a proton is lost to solvent H2O, leaving a bromine atom and hydroxyl group trans to each other across the ring .
Biochemical Pathways
The compound is likely to interact with various biochemical pathways due to its reactivity .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
The compound’s reactivity suggests that it could have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide involves the bromination of 4-methyl-2,3-dihydrothiophene 1,1-dioxide using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in a polar solvent such as water, and the product is isolated by recrystallization from hot water .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where 4-methyl-2,3-dihydrothiophene 1,1-dioxide is treated with N-bromosuccinimide under controlled conditions to ensure high yield and purity . The process is optimized to minimize the use of hazardous reagents and to ensure environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfone group can yield thiophene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thiol-substituted thiophene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Scientific Research Applications
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
- 3-Bromo-4-hydroxy-2,3-dihydrothiophene 1,1-dioxide
Uniqueness
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its methyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .
Properties
IUPAC Name |
3-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2S/c1-4-2-9(7,8)3-5(4)6/h2,5H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUTYJVGWAZEKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)CC1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336665 |
Source
|
Record name | 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65017-48-3 |
Source
|
Record name | 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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